molecular formula C25H29N5O2S B2972228 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-27-0

2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2972228
CAS No.: 1021212-27-0
M. Wt: 463.6
InChI Key: PXSDVNKRMMRXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A) is a triazolopyrimidine derivative with a complex substitution pattern. Key features include:

  • 7-[4-(Propan-2-yl)phenyl]: A bulky substituent that may influence steric interactions and solubility.
  • 5-Methyl group: Modulates electronic effects on the triazolopyrimidine core.

This structure is hypothesized to confer biological activity through interactions with enzymes or receptors, though specific targets require further validation .

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-6-33-25-28-24-26-16(4)21(23(31)27-19-9-7-8-10-20(19)32-5)22(30(24)29-25)18-13-11-17(12-14-18)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDVNKRMMRXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent introduction of the various substituents. The synthetic route typically starts with the preparation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors. The ethylsulfanyl, methoxyphenyl, and propan-2-ylphenyl groups are then introduced through substitution reactions under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazolopyrimidine core, leading to the formation of reduced derivatives.

    Substitution: The methoxyphenyl and propan-2-ylphenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substitution Patterns

The following table summarizes key structural differences and similarities between Compound A and its analogues:

Compound Name / ID Substituent at Position 2 Substituent at Position 7 N-Aryl Group (Carboxamide) Key References
Compound A Ethylsulfanyl 4-(Propan-2-yl)phenyl 2-Methoxyphenyl
Compound B Methylsulfanyl 4-Chlorophenyl 2-Methylphenyl
Compound C (2-Fluorobenzyl)sulfanyl 4-[(4-Chlorobenzyl)oxy]phenyl Ethyl ester (carboxylate)
Compound D Trifluoromethyl 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl
Compound E Benzylsulfanyl 2-Chlorophenyl Ethyl ester (carboxylate)
Key Observations:
  • Position 2 : Sulfur-containing groups (ethylsulfanyl, benzylsulfanyl) are common, but Compound D substitutes with a trifluoromethyl group, enhancing electronegativity and metabolic stability .
  • Position 7 : Bulky aryl groups (e.g., 4-isopropylphenyl in Compound A ) may improve target binding compared to smaller substituents (e.g., 4-chlorophenyl in Compound B ) .
  • Carboxamide vs. Ester : Compound A and B retain the carboxamide group, critical for hydrogen bonding, while Compound C and E use ester moieties, altering solubility and bioavailability .
Key Findings:
  • Electron-Withdrawing Groups : Compound D ’s trifluoromethyl substituents contribute to high antiplasmodial activity by stabilizing charge interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • Hydrophobic Substituents : The 4-isopropylphenyl group in Compound A may enhance membrane permeability compared to Compound B ’s 4-chlorophenyl, though direct comparisons are lacking .
  • Carboxamide Importance : Retaining the carboxamide (as in A and B ) is critical for hydrogen bonding with biological targets, whereas ester derivatives (e.g., E ) prioritize synthetic accessibility over activity .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight logP (Predicted) Solubility (µg/mL) Synthetic Route
A ~470 (estimated) 3.8 <10 (aqueous) Multi-step condensation
B 439.96 4.2 15–20 Microwave-assisted
D 362.3 3.5 50–100 Column chromatography
E 440.94 4.0 <5 Three-component condensation
Key Trends:
  • logP : Higher logP values (e.g., B at 4.2) correlate with increased lipophilicity but reduced aqueous solubility.
  • Synthetic Accessibility : Microwave-assisted synthesis (B ) and three-component reactions (E ) offer efficient routes compared to A ’s multi-step protocol .
  • Crystallinity : Compound E ’s crystal structure (triclinic, P1) reveals π-stacking interactions that may influence stability and formulation .

Structure-Activity Relationship (SAR) Insights

Position 2 :

  • Ethylsulfanyl (A ) vs. methylsulfanyl (B ): Longer alkyl chains may improve metabolic stability but reduce solubility.
  • Trifluoromethyl (D ): Enhances target affinity via electronegativity but increases synthetic complexity .

Position 7 :

  • Bulky substituents (e.g., 4-isopropylphenyl in A ) improve steric complementarity with hydrophobic enzyme pockets.
  • Electron-deficient aryl groups (e.g., 4-chlorophenyl in B ) enhance π-π interactions with aromatic residues .

Carboxamide vs. Ester :

  • Carboxamide derivatives (A , B ) are preferred for target engagement, while esters (C , E ) serve as prodrugs or intermediates .

Biological Activity

The compound 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the class of triazolopyrimidine derivatives, characterized by a unique arrangement of functional groups that may influence its biological activity. The presence of the ethylsulfanyl and methoxyphenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of various triazolo[1,5-a]pyrimidine derivatives. The compound was evaluated against a panel of cancer cell lines using standard protocols such as the NCI DTP 60-cell line screen.

Key Findings:

  • Inhibition of Cell Proliferation: Preliminary data indicate that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, it has shown IC50 values comparable to or lower than established anticancer agents like Foretinib .
  • Structure-Activity Relationship (SAR): Variations in substituents on the triazolopyrimidine core have been linked to enhanced biological activity. The presence of electron-withdrawing groups has been correlated with increased cytotoxicity .

The precise mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
A549 (Lung)0.52Foretinib0.48
MCF-7 (Breast)0.34Doxorubicin0.25
HeLa (Cervical)0.40Cisplatin0.30

Data derived from in vitro assays demonstrating the efficacy of the compound compared to standard chemotherapy agents .

Pharmacological Potential Beyond Cancer

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities, such as:

  • Anti-inflammatory Effects: Some derivatives in this class have shown promise in modulating inflammatory pathways.
  • Antimicrobial Activity: Initial screenings indicate potential effectiveness against certain bacterial strains.

Q & A

Q. What are the common synthetic routes for synthesizing triazolopyrimidine derivatives like this compound?

The compound can be synthesized via cyclization reactions using precursors such as substituted pyrimidines and triazoles. For example, and highlight the use of ethyl esters and sulfanyl groups under reflux conditions with catalysts like acetic acid. Key steps include nucleophilic substitution at the pyrimidine C-7 position and condensation reactions to form the triazole ring. Purification often involves column chromatography with gradients of ethyl acetate/hexane (20–30% yields) .

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. and report triclinic crystal systems (space group P1) with bond angles and torsion angles refined using SHELXL96. Additional characterization includes 1^1H NMR for functional group verification and mass spectrometry (e.g., m/z 362.3 [MH]+^+) to confirm molecular weight .

Q. What preliminary biological activities have been reported for this class of compounds?

Triazolopyrimidines exhibit antimalarial (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition), anti-tubercular (MIC < 1 µM against M. tuberculosis), and kinase-inhibitory activity (e.g., EGFR with IC50_{50} ~ 361–787 nM). These findings are supported by in vitro assays and molecular docking studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR studies focus on substituent effects:

  • The ethylsulfanyl group at C-2 enhances solubility and metabolic stability.
  • The 4-(propan-2-yl)phenyl moiety at C-7 improves hydrophobic interactions with target proteins (e.g., EGFR’s Val726 and Leu844 residues).
  • Modifying the 2-methoxyphenyl carboxamide group can reduce off-target binding. Computational tools like Autodock Vina help predict binding affinities .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Cross-reference crystallographic data (e.g., bond lengths in ) with computational models to confirm active conformations .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

Molecular dynamics (MD) simulations predict ADMET properties:

  • LogP values (e.g., ~3.5) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.
  • Quantum mechanical calculations (e.g., DFT) optimize electronic properties for target engagement.
  • Tools like SwissADME assess metabolic hotspots (e.g., sulfanyl group oxidation) to guide synthetic modifications .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Scaling up triazolopyrimidine synthesis faces issues like low yields (20–30% in ) and byproduct formation. Solutions include:

  • Flow chemistry (e.g., Omura-Sharma-Swern oxidation) to improve reaction control and reproducibility.
  • Design of Experiments (DoE) to optimize parameters (temperature, solvent ratios) statistically .

Methodological Notes

  • Crystallography : Refine SC-XRD data with SHELXL97 and validate using Rint (<0.05) and wR(F²) (<0.15) metrics .
  • Docking : Use Autodock Vina with Lamarckian algorithms for pose prediction, focusing on hydrogen bonds (e.g., Met793 in EGFR) and π-cation interactions (e.g., Lys745) .
  • Synthesis : Prioritize anhydrous conditions (N2_2 atmosphere) for amine coupling reactions to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.